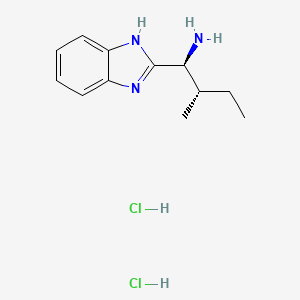

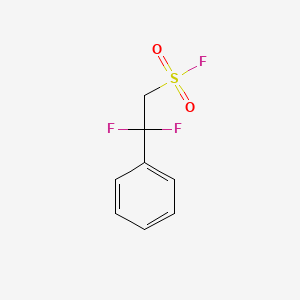

1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(1-(3-Methylbut-2-enoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex organic molecule that likely possesses a range of biological activities. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related imidazolidine-2,4-dione derivatives typically involves cyclization reactions and can be achieved with high yields. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding 70-96% . Similarly, substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones are prepared from phenyl isocyanates and amino propanenitriles, followed by hydrolysis and rearrangement reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives is often confirmed using X-ray diffraction studies. For example, the structure of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was confirmed by XRD and compared with DFT/B3LYP/6-31G(d,p) optimized structures . The molecular geometry and electronic structure of 1-methyl-5,5-diphenylimidazolidine-2,4-dione were also examined using computational modeling, revealing insights into the structure-activity relationship . These techniques could be applied to determine the precise structure of "this compound".

Chemical Reactions Analysis

Imidazolidine-2,4-diones can undergo various chemical reactions. For instance, reactions with Grignard reagents lead to 1,2-addition products, indicating that these compounds do not behave like normal unsaturated carbonyl compounds . The synthesis of piperidine-4-spiro-5'-imidazolidine-2',4'-diones from methyl substituted 2-phenyl-4-hydroxypiperidines suggests that the piperidine moiety can be functionalized to create spiro-imidazolidine derivatives . These findings could inform the reactivity of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. For example, the presence of electron-acceptor substituents in the 3-phenyl group of the imidazolidine-2,4-dione cycle affects the rate of base-catalyzed hydrolysis . The thermal stability of these compounds can be high, as seen in the racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, which showed high thermal stability in an open atmosphere . These properties are crucial for understanding the stability and reactivity of the compound .

Scientific Research Applications

Antimicrobial Activity :

- 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which have a structural similarity to the chemical , showed good antibacterial activity against gram-positive bacteria. However, these compounds were ineffective against gram-negative bacteria. They also exhibited excellent antifungal activity, with certain compounds showing more than 60% inhibition of specific fungi (Prakash et al., 2011).

Serotonin Receptor Antagonism :

- A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the queried compound, demonstrated significant 5-HT2 (serotonin receptor) antagonist activity. This suggests potential applications in treating conditions related to serotonin receptors (Watanabe et al., 1992).

Synthesis and Structural Analysis :

- The synthesis of similar compounds, specifically piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones, was achieved through various methods. The spatial structure of these compounds was established using 1H and 13C NMR data (Unkovskii et al., 1994).

Affinity for Serotonin and Adrenergic Receptors :

- Compounds with structural similarities demonstrated significant affinity for 5-HT(1A) and α(1)-adrenoceptors. This suggests potential applications in neurological or psychiatric disorders (Handzlik et al., 2011).

Nucleophilic Addition Reactions :

- The nucleophilic addition of different amines to dibenzoylacetylene led to the formation of various enamine diones, indicating potential applications in organic synthesis (Lahiri et al., 1977).

Biological Activity :

- The reaction of specific enaminones with various nucleophiles resulted in compounds that showed high anti-inflammatory activity and antimicrobial effects. This indicates potential therapeutic applications (Ahmed, 2017).

Anticancer Activity :

- Certain indole derivatives synthesized through reactions involving compounds structurally similar to the query showed promising results against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

Organometallic Reactions :

- Reactions with Grignard reagents and Lithium dibutylcuprate yielded specific addition products, highlighting potential applications in organic synthesis and pharmaceutical research (Akeng'a & Read, 2005).

Antibacterial and Antifungal Agents :

- New compounds synthesized using Knoevenagel condensation showed remarkable antifungal activity and effectiveness against Gram-positive bacteria, indicating potential use as antimicrobial agents (Aneja et al., 2011).

properties

IUPAC Name |

1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14(2)12-17(23)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-4-3-5-7-16/h3-7,12,15H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENOLWUUVKJKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)

![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)

![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)

![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)